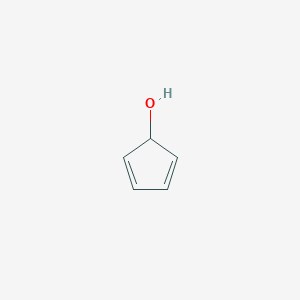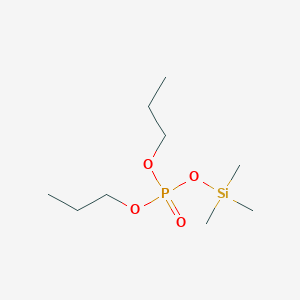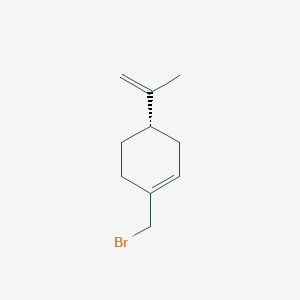![molecular formula C15H14OS B14434432 2-[4-(Benzylsulfanyl)phenyl]oxirane CAS No. 78832-96-9](/img/no-structure.png)
2-[4-(Benzylsulfanyl)phenyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzylsulfanyl)phenyl]oxirane is an organic compound that features an oxirane (epoxide) ring attached to a benzylsulfanyl-substituted phenyl group. This compound is of interest due to its unique chemical structure, which combines the reactivity of an epoxide with the stability of a benzylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylsulfanyl)phenyl]oxirane typically involves the reaction of a benzylsulfanyl-substituted phenyl compound with an epoxidizing agent. One common method is the oxidation of an alkene precursor using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions . This reaction proceeds via the formation of an epoxide ring at the double bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzylsulfanyl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[4-(Benzylsulfanyl)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzylsulfanyl)phenyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly electrophilic, making it susceptible to nucleophilic attack. This ring-opening reaction can lead to the formation of various products depending on the nucleophile and reaction conditions . The benzylsulfanyl group can also participate in reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Vinylphenyl)oxirane: Similar structure but with a vinyl group instead of a benzylsulfanyl group.
Phenyl oxirane: Lacks the benzylsulfanyl substitution, making it less reactive in certain contexts.
Uniqueness
2-[4-(Benzylsulfanyl)phenyl]oxirane is unique due to the presence of the benzylsulfanyl group, which can influence the compound’s reactivity and stability
Propiedades
| 78832-96-9 | |
Fórmula molecular |
C15H14OS |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-(4-benzylsulfanylphenyl)oxirane |
InChI |
InChI=1S/C15H14OS/c1-2-4-12(5-3-1)11-17-14-8-6-13(7-9-14)15-10-16-15/h1-9,15H,10-11H2 |
Clave InChI |
MTUVQCKWAQCYQR-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CC=C(C=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)


